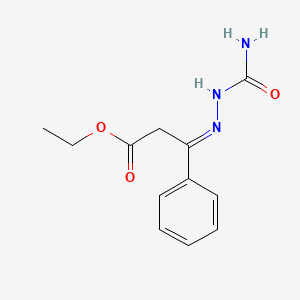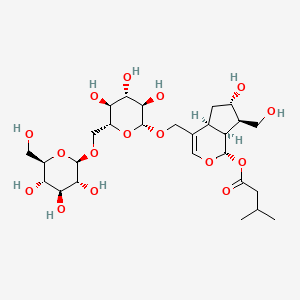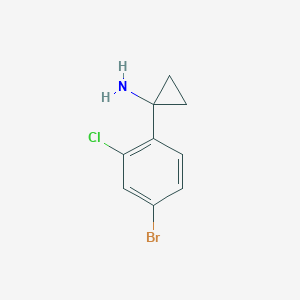![molecular formula C38H36N3OP B12300914 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]benzamide is a complex organic compound that features a unique structure combining a phosphanyl group, a quinoline moiety, and a bicyclic azabicyclo unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide typically involves multiple steps:
Formation of the Azabicyclo Unit: The azabicyclo unit can be synthesized through a series of cyclization reactions starting from simple amines and alkenes.
Quinoline Derivative Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Phosphanyl Group Introduction: The diphenylphosphanyl group is introduced through a reaction with diphenylphosphine chloride in the presence of a base.
Final Coupling: The final step involves coupling the quinoline derivative with the azabicyclo unit and the phosphanyl group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Phosphine Oxides: From oxidation reactions.
Tetrahydroquinoline Derivatives: From reduction reactions.
Substituted Benzamides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a ligand in the development of metal-based drugs or as a pharmacophore in the design of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological targets, potentially leading to the discovery of new biochemical pathways or mechanisms.
Catalysis: The phosphanyl group can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Mecanismo De Acción
The mechanism by which 2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide exerts its effects is multifaceted:
Molecular Targets: The compound can interact with metal ions, proteins, and nucleic acids, forming stable complexes that can modulate biological activity.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression, depending on its specific interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide
- (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-4-quinolinyl)methanol
Uniqueness
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]benzamide stands out due to its combination of a phosphanyl group, a quinoline moiety, and a bicyclic azabicyclo unit
Propiedades
Fórmula molecular |
C38H36N3OP |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42) |
Clave InChI |
CGKHYILLCFTGHO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)


![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)

